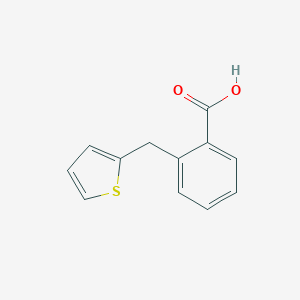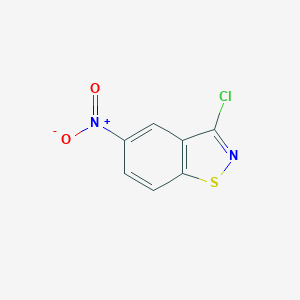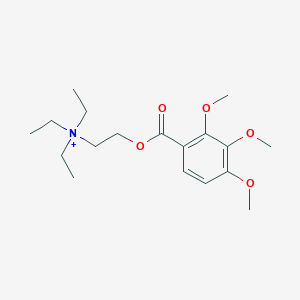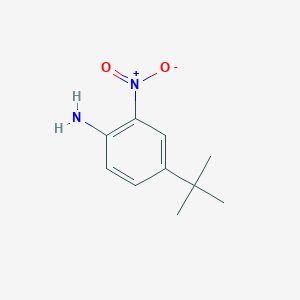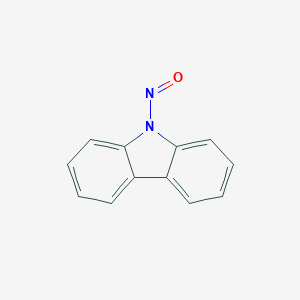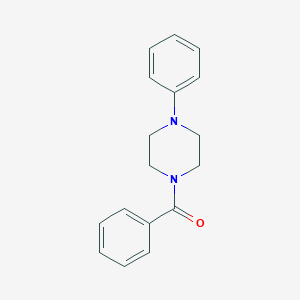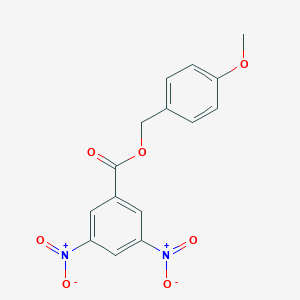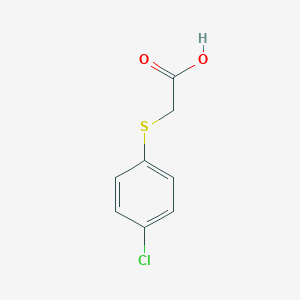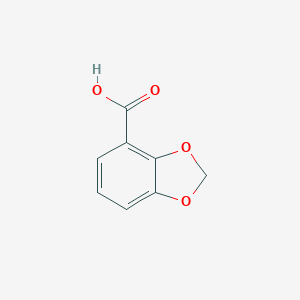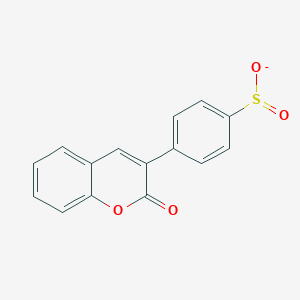
4-(2-Oxochromen-3-yl)benzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxochromen-3-yl)benzenesulfinate, also known as OCBS, is a sulfinate compound that has been widely used in scientific research. It is a versatile reagent that can be used in organic synthesis, as well as in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxochromen-3-yl)benzenesulfinate involves the transfer of a sulfinate group to a substrate. The sulfinate group can act as a leaving group, or as a nucleophile, depending on the reaction conditions. 4-(2-Oxochromen-3-yl)benzenesulfinate can also act as a mild oxidant, by transferring an oxygen atom to a substrate.
Biochemical and Physiological Effects:
4-(2-Oxochromen-3-yl)benzenesulfinate has been shown to have various biochemical and physiological effects. It has been used as a sulfinate transfer agent in the synthesis of sulfonamides, which are used as antibacterial agents. 4-(2-Oxochromen-3-yl)benzenesulfinate has also been used in the synthesis of compounds that have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of fluorescent dyes and probes for biological imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Oxochromen-3-yl)benzenesulfinate in lab experiments is its versatility. It can be used as a mild oxidant, as well as a sulfinate transfer agent. It is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of using 4-(2-Oxochromen-3-yl)benzenesulfinate is its reactivity. It can react with water and air, which can lead to side reactions and reduced yields.
Direcciones Futuras
There are several future directions for the use of 4-(2-Oxochromen-3-yl)benzenesulfinate in scientific research. One direction is the synthesis of new organic compounds that have pharmaceutical or agrochemical properties. Another direction is the development of new fluorescent dyes and probes for biological imaging. 4-(2-Oxochromen-3-yl)benzenesulfinate can also be used in the synthesis of materials for energy storage and conversion, such as batteries and solar cells. Finally, 4-(2-Oxochromen-3-yl)benzenesulfinate can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4-(2-Oxochromen-3-yl)benzenesulfinate is a versatile reagent that has been widely used in scientific research. It can be used in organic synthesis, as well as in biochemical and physiological studies. 4-(2-Oxochromen-3-yl)benzenesulfinate has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
4-(2-Oxochromen-3-yl)benzenesulfinate can be synthesized by the reaction of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with benzenesulfinic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-(2-Oxochromen-3-yl)benzenesulfinate has been widely used in scientific research as a versatile reagent. It can be used as a mild oxidant, as well as a sulfinate transfer agent. 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and probes for biological imaging.
Propiedades
Número CAS |
6424-78-8 |
|---|---|
Nombre del producto |
4-(2-Oxochromen-3-yl)benzenesulfinate |
Fórmula molecular |
C15H9O4S- |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
4-(2-oxochromen-3-yl)benzenesulfinate |
InChI |
InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1 |
Clave InChI |
SAZVOCMBQRQZKG-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



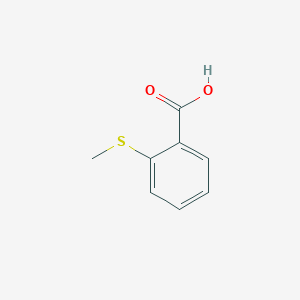

![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)
